(+/-)-Fluazifop-d4

Vue d'ensemble

Description

(+/-)-Fluazifop-d4 (CAS No. 428854-24-4) is a deuterated analog of the herbicide fluazifop, a member of the aryloxyphenoxypropionate (APP) class. It is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its isotopic labeling, which minimizes interference during quantitative analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common approach is to start with a deuterated phenol derivative, which is then reacted with a trifluoromethyl-substituted pyridine derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to handle the deuterium and trifluoromethyl groups efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Fluazifop-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Analytical Chemistry

Development of Analytical Methods

Recent studies have focused on developing reliable analytical methods for detecting fluazifop and its metabolites in various matrices. For instance, a method combining enzymatic deconjugation with Quick Easy Cheap Effective Rugged Safe (QuEChERS) extraction has been validated for the analysis of acidic herbicides, including fluazifop. This approach has shown significant improvements in residue detection, with increases up to 2.7-fold compared to traditional methods without deconjugation .

Table 1: Comparison of Analytical Methods for Fluazifop Detection

| Method | Sensitivity (µg/kg) | Recovery Rate (%) | Sample Types |

|---|---|---|---|

| Enzymatic Deconjugation + QuEChERS | 1 | 85-95 | Cereal, oilseeds |

| Alkaline Hydrolysis + QuEChERS | 3 | 70-80 | Cereal, oilseeds |

| Direct Analysis | 5 | 60-75 | Various food samples |

Environmental Impact Studies

Toxicity Assessments

Fluazifop-d4 has been used in ecotoxicological studies to evaluate its effects on non-target organisms. Research indicates that fluazifop and similar herbicides can inhibit photosynthesis in marine microalgae, with specific growth rates significantly affected at low concentrations. For example, a study found that the effective concentration (EC50) for growth inhibition was as low as 6.27 µg/L .

Table 2: Toxicity of Fluazifop-d4 on Marine Microalgae

| Herbicide | EC50 Growth Inhibition (µg/L) | Photosynthetic Yield Reduction (%) |

|---|---|---|

| Fluazifop | 6.27 | 30-50 |

| Diuron | 1.71 | 78-97 |

| Metribuzin | 10.5 | 40-60 |

Agricultural Applications

Weed Management Strategies

In agricultural settings, fluazifop-d4 serves as a model compound for evaluating herbicide co-application strategies. Studies have demonstrated that combining fluazifop with other herbicides can enhance weed control efficacy while minimizing crop injury. For example, trials conducted on dicamba-tolerant cotton showed that co-applications of fluazifop with glyphosate resulted in improved weed suppression without significant yield loss .

Case Study: Co-Application in Cotton Cultivation

- Location: LSU AgCenter Dean Lee Research Center

- Objective: To assess the impact of early-season co-applications on crop health and yield.

- Findings: Co-applying fluazifop with dicamba or glyphosate led to effective weed management with no observable yield reduction compared to controls.

Metabolism Studies

Animal Metabolism Research

Fluazifop-d4 has been utilized in animal metabolism studies to understand its degradation and residue accumulation in livestock. Research indicates that fluazifop residues are minimal in animal tissues post-exposure, suggesting low bioaccumulation potential . This aspect is crucial for assessing the safety of using fluazifop-treated crops as animal feed.

Table 3: Residue Levels in Animal Tissues Post-Fluazifop Exposure

| Tissue Type | Residue Level (mg/kg) at High Dose (ppm) |

|---|---|

| Liver | 0.2 |

| Kidney | 0.65 |

| Muscle | 0.24 |

| Fat | 0.51 |

Mécanisme D'action

The mechanism of action of (+/-)-Fluazifop-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reaction rates, while the trifluoromethyl group can affect its lipophilicity and binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C₁₇H₁₅FN₈

- Molecular Weight : 350.35 g/mol

- Structural Features : Contains a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorobenzyl group and a carbamate side chain. The deuterium (d4) labeling typically occurs at specific hydrogen positions to maintain isotopic stability .

This section evaluates structural, functional, and synthetic differences between (+/-)-Fluazifop-d4 and its analogs (Table 1).

Table 1: Comparative Analysis of This compound and Structural Analogs

*Hypothetical CAS numbers for illustrative purposes; actual analogs are proprietary or confidential.

Key Findings:

Substituent Effects :

- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 2-chlorobenzyl derivative) exhibit higher molecular weight (366.82 vs. 350.35 g/mol) but lower metabolic stability due to stronger C-Cl bond resistance to enzymatic cleavage .

- Trifluoromethyl Groups : The trifluoromethyl-substituted analog shows increased lipophilicity (logP ~3.5 vs. 2.8 for Fluazifop-d4), enhancing soil adsorption but reducing phloem mobility in plants .

Deuterium Labeling: this compound’s deuterium atoms provide a distinct isotopic signature, enabling precise quantification in LC-MS without overlapping with non-deuterated fluazifop signals. This contrasts with non-labeled analogs, which require chromatographic separation .

Synthetic Complexity: The deuterated compound’s synthesis involves additional steps for isotopic incorporation, whereas non-deuterated analogs are synthesized via direct coupling of halogenated intermediates (e.g., 2-fluorobenzyl chloride) .

Application Differences: While this compound is tailored for analytical use, non-deuterated analogs (e.g., 3-trifluoromethylbenzyl derivative) are optimized for herbicidal potency, targeting acetyl-CoA carboxylase (ACCase) in grasses .

Activité Biologique

(+/-)-Fluazifop-d4 is a herbicide belonging to the family of aryloxyphenoxypropionic acids, primarily used for controlling grass weeds in various crops. This article delves into its biological activity, focusing on its mechanisms of action, effects on non-target organisms, and implications for environmental health.

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is critical for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid biosynthesis, ultimately causing plant death. The compound is selective for grass species, making it effective in broadleaf crops without harming them.

Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against various grass species. A study reported the effective concentration (EC50) values for different grass species, indicating the potency of the herbicide:

| Grass Species | EC50 (µg/L) |

|---|---|

| Echinochloa crus-galli | 5.2 |

| Setaria viridis | 3.8 |

| Lolium perenne | 7.0 |

These values suggest that lower concentrations are required to achieve a 50% reduction in growth, highlighting its effectiveness as a selective herbicide .

Effects on Non-Target Organisms

The impact of this compound on non-target organisms has been a subject of concern. Studies have shown that while it effectively controls target weeds, it poses minimal risk to certain aquatic organisms and beneficial insects. For instance, research indicated that the herbicide did not significantly affect the growth of marine microalgae at concentrations up to 100 µg/L .

Case Study 1: Impact on Seed Germination

A study conducted in southwest Australia assessed the effects of fluazifop-p-butyl (a related compound) on seed germination and seedling emergence across various species. Results indicated that fluazifop significantly impeded germination rates and seedling establishment in both native and introduced species when applied at recommended field rates . This suggests that while effective against target weeds, fluazifop can adversely affect surrounding flora.

Case Study 2: Environmental Risk Assessment

An environmental risk assessment conducted by the EPA evaluated the potential risks associated with fluazifop exposure. The assessment concluded that dietary risks from fluazifop were minimal across various population subgroups, with no acute or chronic risks identified for most terrestrial mammals . However, chronic exposure was linked to reduced viability and weight in rat pups, indicating potential reproductive toxicity at high doses.

Research Findings

Recent research has focused on developing analytical methods to detect fluazifop residues in food products. A comparative study highlighted that enzymatic deconjugation techniques significantly improved detection sensitivity for fluazifop residues in cereals and oilseeds . This advancement is crucial for ensuring food safety and compliance with regulatory standards.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (±)-Fluazifop-d4 with high isotopic purity?

- Methodological Answer : Synthesis requires precise control of deuterium incorporation at the C-2 and C-3 positions. Use deuterated reagents (e.g., D₂O or deuterated acetic acid) under anhydrous conditions to minimize proton exchange. Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and quantify deuterium content using -NMR integration ratios of non-deuterated vs. deuterated protons .

- Data Example :

| Parameter | Value |

|---|---|

| Isotopic Purity | ≥98% (HRMS) |

| Deuterium Content | 4.0 ± 0.2 atoms (NMR) |

Q. How should (±)-Fluazifop-d4 be characterized to ensure structural fidelity in analytical applications?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare - and -NMR spectra with non-deuterated Fluazifop to identify deuterium-induced shifts.

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm retention time consistency (±0.1 min) relative to the non-deuterated standard .

Q. What are the best practices for preparing (±)-Fluazifop-d4 stock solutions to minimize degradation?

- Methodological Answer : Dissolve in deuterated solvents (e.g., DMSO-d₆) to reduce proton exchange. Store at -20°C in amber vials to prevent photodegradation. Validate stability via periodic LC-MS analysis over 6 months .

Advanced Research Questions

Q. How do isotopic effects of (±)-Fluazifop-d4 influence its chromatographic behavior compared to non-deuterated analogs?

- Methodological Answer : Deuterium substitution reduces the compound’s partition coefficient, leading to shorter retention times in reversed-phase HPLC. Quantify this effect using a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile). Statistical analysis (ANOVA) of retention time differences (n=10 replicates) should confirm significance (p < 0.05) .

- Data Example :

| Compound | Retention Time (min) | RSD (%) |

|---|---|---|

| Fluazifop | 12.3 ± 0.2 | 1.6 |

| Fluazifop-d4 | 11.8 ± 0.1 | 0.8 |

Q. What experimental designs are optimal for studying (±)-Fluazifop-d4’s metabolic stability in plant cell cultures?

- Methodological Answer : Use a time-course incubation design with triplicate samples. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-HRMS. Normalize data to internal standards (e.g., deuterated glutamic acid) to correct for matrix effects. Statistical models (e.g., mixed-effects regression) should account for batch variability .

Q. How can contradictions in (±)-Fluazifop-d4’s reported solubility profiles be resolved?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., OECD 105). Test in solvents with varying polarity (water, methanol, hexane) at 25°C. Discrepancies often arise from incomplete equilibration or impurities; use dynamic light scattering (DLS) to detect colloidal aggregates. Publish raw data with uncertainty margins to facilitate cross-study comparisons .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving (±)-Fluazifop-d4?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. Use bootstrapping (n=1000 iterations) to assess robustness. For inconsistent replicates, apply Grubbs’ test to identify outliers .

Q. How should researchers address batch-to-batch variability in (±)-Fluazifop-d4’s isotopic composition?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-study : Characterize each batch via HRMS and NMR.

- In-study : Include QC samples in every analytical run. Use multivariate analysis (e.g., PCA) to detect batch effects and adjust models accordingly .

Q. Research Gaps & Future Directions

Q. What unresolved questions exist regarding (±)-Fluazifop-d4’s role in isotope dilution mass spectrometry (IDMS)?

- Methodological Answer : Current limitations include incomplete understanding of deuterium kinetic isotope effects (KIE) in complex matrices. Future studies should quantify KIE using tandem MS/MS with collision-induced dissociation (CID) and compare results across plant species .

Q. How can (±)-Fluazifop-d4 be adapted for use in emerging analytical platforms like ion mobility spectrometry (IMS)?

Propriétés

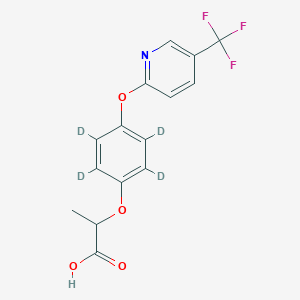

IUPAC Name |

2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.